
(3α,5β,6α)-6-エチル-3-ヒドロキシ-7-オキソコラン-24-酸
概要
説明
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a synthetic derivative, often studied for its potential therapeutic applications, particularly in liver diseases.
科学的研究の応用
Synthesis and Derivatives
The compound serves as a precursor for the synthesis of 6α-Ethyl Ursodeoxycholic Acid , an epimer of Obeticholic Acid. Obeticholic Acid is a potent activator of the farnesoid X nuclear receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and has been shown to reduce liver fat and fibrosis in animal models of fatty liver disease .
Pharmaceutical Applications
- Liver Disease Treatment :
- Research on Bile Acids :
- Potential Anti-Fibrotic Effects :
Case Study 1: Efficacy in Liver Disease
A study published in The Lancet highlighted the efficacy of Obeticholic Acid in patients with PBC. The study demonstrated significant improvements in liver biochemistry and histological features after treatment with Obeticholic Acid derived from intermediates like (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid .
Case Study 2: Metabolic Impact
Research conducted by Neuschwander-Tetri et al. explored the metabolic impacts of bile acids on insulin sensitivity. The findings suggested that activation of FXR by bile acids could improve metabolic profiles in patients with obesity-related liver disease .
作用機序
Target of Action
The primary target of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is the integrin alpha V beta 6 (αvβ6) . Integrins are proteins that function as cell-surface receptors and perform bidirectional signalling between the cells and their surroundings . They mediate cell adhesion, which supports cellular movements through adhesion and traction .
Mode of Action
The compound interacts with its target, the integrin αvβ6, through an arginine-glycine-aspartic acid (RGD)-dependent mechanism . This interaction triggers a variety of signal transduction pathways involved in mediating invasion, metastasis, and squamous-cell carcinoma .
Biochemical Pathways
The interaction of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid with integrin αvβ6 contributes to the activation of transforming growth factor beta (TGF-β) . This activation promotes epithelial-mesenchymal transition (EMT), a process that plays a crucial role in cancer progression .
Pharmacokinetics
GSK3008348, an inhibitor of αvβ6, was well tolerated at single doses up to 3000 mcg in healthy participants, and its pharmacokinetic profile was dose proportional at potentially clinically relevant doses (300–3000 mcg) .
Result of Action
The result of the action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is the promotion of cancer tumor proliferation and disease progression . This is due to the activation of TGF-β, which promotes EMT, a key process in cancer progression .
Action Environment
The action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is influenced by the tumor environment. The activated Ets-1, upon localizing in the nucleus, results in integrin αvβ6 transcription and eventual recycling within the tumor environment . This results in a positive feedback loop and promotes cancer tumor proliferation and disease progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Ethylation: Introduction of an ethyl group at the 6-alpha position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid undergoes several types of chemical reactions:
Reduction: Conversion of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction yields alcohols.
類似化合物との比較
Similar Compounds
Chenodeoxycholic acid: A natural bile acid with similar structure but lacking the ethyl group.
Obeticholic acid: A synthetic derivative with an additional ethyl group at the 6-alpha position, similar to (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid.
Uniqueness
The uniqueness of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid lies in its specific structural modifications, which enhance its ability to activate FXR and provide therapeutic benefits in liver diseases.
生物活性
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid, also known as 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid, is a bile acid derivative with significant biological activity. This compound serves as an intermediate in the synthesis of Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist used in treating liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease. This article explores its biological activities, including its effects on liver health, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
CAS Number | 915038-26-5 |
Molecular Formula | C26H42O4 |
Molecular Weight | 418.62 g/mol |
Synonyms | Obeticholic Acid Impurity |
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid acts primarily through the activation of the farnesoid X receptor (FXR). FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Activation of FXR has been shown to:
- Reduce Liver Fat : It decreases hepatic steatosis by promoting fatty acid oxidation and inhibiting lipogenesis.
- Mitigate Fibrosis : FXR activation can reduce liver fibrosis by modulating inflammatory responses and promoting hepatocyte regeneration.
Research Findings
- Liver Health Studies : In animal models of fatty liver disease, (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid demonstrated significant reductions in liver fat accumulation and fibrosis. These findings suggest its potential as a therapeutic agent for metabolic liver disorders .
- Comparative Efficacy : In comparative studies with other bile acids, (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid exhibited superior effects on reducing hepatic triglyceride levels and improving liver function markers .
- Clinical Applications : As an intermediate for synthesizing Obeticholic Acid, this compound is essential in developing therapies for chronic liver diseases. Clinical trials have highlighted the efficacy of Obeticholic Acid in improving liver histology and biochemical parameters in patients with primary biliary cholangitis .
Case Study 1: Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
A study involving patients with NAFLD showed that treatment with Obeticholic Acid led to significant improvements in liver histology and reductions in hepatic fat content. The underlying mechanism was attributed to enhanced FXR activation by (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid .
Case Study 2: Safety Profile Assessment
In a safety assessment study involving long-term administration of Obeticholic Acid derivatives, (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid was found to have a favorable safety profile with minimal adverse effects reported among participants .
特性
IUPAC Name |
(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZAKRHUYJKIU-CNFLPKCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915038-26-5 | |
Record name | 3alpha-Hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3.ALPHA.-HYDROXY-6.ALPHA.-ETHYL-7-KETO-5.BETA.-CHOLAN-24-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3EE9PB98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。